molecular formula C16H12ClFO3 B2922976 4-(4-Chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanoic acid CAS No. 344280-79-1

4-(4-Chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanoic acid

Cat. No. B2922976
M. Wt: 306.72
InChI Key: XAKDDFGMUSJFHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a carboxylic acid as indicated by the “-4-oxobutanoic acid” part of its name. It has two phenyl groups (ring structures) attached to it, one of which has a chlorine atom (indicated by “4-Chlorophenyl”) and the other has a fluorine atom (indicated by “4-fluorophenyl”).



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate phenyl groups with a 4-oxobutanoic acid derivative. However, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure would consist of a central 4-oxobutanoic acid group with two phenyl rings at the 2nd and 4th positions. One of these rings would have a chlorine atom attached, and the other would have a fluorine atom attached.



Chemical Reactions Analysis

As a carboxylic acid, this compound could participate in typical acid-base reactions. The presence of the phenyl rings may also allow for electrophilic aromatic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the carboxylic acid group would likely make it polar and capable of forming hydrogen bonds. The phenyl rings would contribute to its overall molecular weight and could influence its solubility in various solvents.


Scientific Research Applications

Molecular Docking and Spectroscopic Studies

Research has shown that derivatives of butanoic acid, such as 4-[(2, 6 – dichlorophenyl) amino] 2 –methylidene 4 – oxobutanoic acid, exhibit good biological activities, supported by molecular docking studies that suggest inhibition of Placenta growth factor (PIGF-1). This implies potential pharmacological importance for structurally similar compounds, suggesting possible therapeutic applications of 4-(4-Chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanoic acid (K. Vanasundari et al., 2018).

Vibrational Spectroscopic and Supramolecular Studies

Another study on chloramphenicol derivatives, including vibrational spectroscopy and single-crystal X-ray diffraction, highlights the significance of weak interactions like hydrogen bonding and Van der Waals interactions in molecules. Such insights could be valuable for understanding the structural and functional characteristics of 4-(4-Chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanoic acid and its potential applications in developing new materials or pharmaceuticals (R. F. Fernandes et al., 2017).

Advanced Oxidation Processes

Research on the oxidative degradation of organic pollutants, using 4-chlorophenol as a model, indicates the potential of certain compounds in environmental applications, such as water treatment technologies. The study proposes a viable advanced oxidation process that operates over a wide pH range, suggesting that compounds like 4-(4-Chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanoic acid could have applications in environmental remediation (A. D. Bokare & W. Choi, 2011).

Enzymatic Reduction in Organic Synthesis

The enzyme-catalyzed asymmetric reduction of ethyl 4-chloro-3-oxobutanoate highlights the potential of certain compounds in organic synthesis, particularly in producing enantiomerically enriched materials. Such processes are crucial in the pharmaceutical industry, suggesting that 4-(4-Chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanoic acid could be a valuable precursor or intermediate in synthesizing enantiopure compounds (S. Shimizu et al., 1990).

Safety And Hazards

Without specific safety data for this compound, it’s difficult to provide accurate information. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment.


Future Directions

The study of this compound could be interesting for the development of new materials or pharmaceuticals. Its properties could be further explored through experimental studies.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and experimental data are needed. If you have access to such information, I would be happy to help you interpret it.


properties

IUPAC Name

4-(4-chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFO3/c17-12-5-1-11(2-6-12)15(19)9-14(16(20)21)10-3-7-13(18)8-4-10/h1-8,14H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKDDFGMUSJFHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanoic acid

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